molecular formula C8H14N2 B1390855 (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine CAS No. 1019117-62-4

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B1390855
CAS No.: 1019117-62-4
M. Wt: 138.21 g/mol
InChI Key: QDKVKIHUOVMMCG-UHFFFAOYSA-N
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Description

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1,2,5-trimethylpyrrole with formaldehyde and ammonia under acidic conditions to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in multiple research and industrial applications .

Properties

IUPAC Name

(1,2,5-trimethylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKVKIHUOVMMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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